



Pharmacokinetic analysis of GLP-26 in cynomolgus monkeys

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Compound of Interest		
Compound Name:	GLP-26	
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An in-depth analysis of the pharmacokinetics of **GLP-26**, a novel glyoxamide derivative, has been conducted in cynomolgus monkeys. **GLP-26** is recognized as a potent hepatitis B virus (HBV) capsid assembly modulator, demonstrating significant antiviral activity.[1][2][3] Understanding its pharmacokinetic profile in a non-human primate model is a critical step in its preclinical development. This document provides a detailed overview of the experimental protocols and summarizes the key pharmacokinetic parameters following intravenous and oral administration.

Pharmacokinetic Parameters of GLP-26

A non-compartmental analysis was performed to determine the pharmacokinetic parameters of **GLP-26** in male cynomolgus monkeys following a single intravenous (IV) dose of 1 mg/kg and a single oral (PO) dose of 5 mg/kg. The results indicate that **GLP-26** has a favorable profile with 34% oral bioavailability.[1][4][5] The peak plasma concentration after oral administration was approximately 30 times greater than the in vitro EC90 corrected for protein binding.[1][5][6]

Table 1: Single-Dose Pharmacokinetic Parameters of GLP-26 in Cynomolgus Monkeys



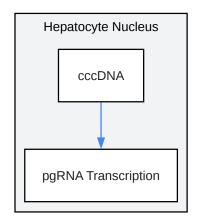
Parameter	IV Administration (1 mg/kg)	PO Administration (5 mg/kg)
Cmax (ng/mL)	-	380.7 ± 111.4
Tmax (h)	-	0.67 ± 0.29
AUCtotal (h·ng/mL)	986.6 ± 316.5	1660 ± 530
Terminal t1/2 (h)	0.77 ± 0.23	2.44 ± 0.57
Oral Bioavailability (%)	-	33.6
Mean Input Time (h)	-	3.17
Plasma Protein Binding (%)	86.7	86.7

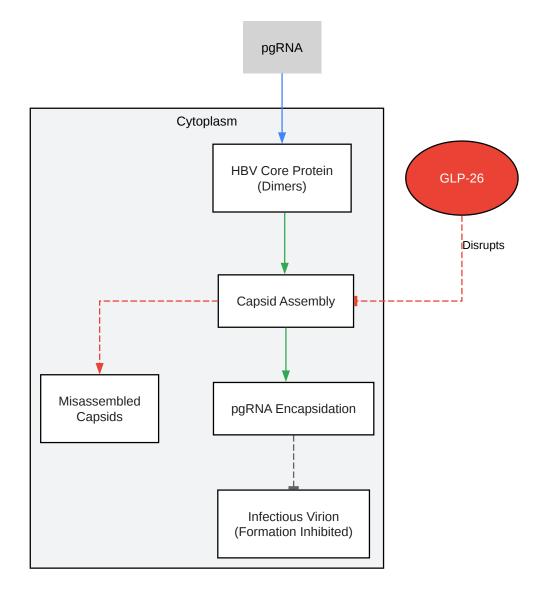
Data are presented as mean ± standard deviation. Data sourced from Hurwitz et al., 2021.[6]

Mechanism of Action: HBV Capsid Assembly Modulation

GLP-26 functions by interfering with the proper assembly of the HBV nucleocapsid.[3][7] This disruption prevents the encapsidation of pre-genomic RNA (pgRNA), a crucial step in viral replication. By causing the misassembly of capsids, **GLP-26** effectively inhibits the formation of new infectious virus particles and contributes to a reduction in the levels of covalently closed circular DNA (cccDNA), the stable form of the viral genome in the nucleus of infected cells.[2][3]







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Caption: Mechanism of GLP-26 as an HBV Capsid Assembly Modulator.

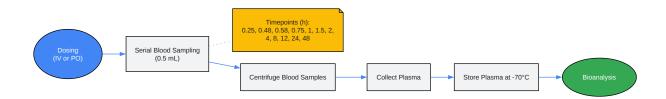


Experimental Protocols Animal Studies and Dosing

- Species: Male cynomolgus monkeys were used for the pharmacokinetic studies.
- Housing: Animals were housed under standard conditions with access to food and water.
- Administration:
 - Intravenous (IV): A single dose of 1 mg/kg of GLP-26 was administered.
 - Oral (PO): A single dose of 5 mg/kg of GLP-26 was administered by oral gavage.[5][6]
- Toxicity: No signs of toxicity were observed in the monkeys following either IV or PO administration of GLP-26.[6]

Sample Collection and Processing

A detailed workflow was followed for the collection and processing of plasma samples to ensure sample integrity for subsequent bioanalysis.



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Caption: Workflow for Pharmacokinetic Sample Collection and Processing.

 Blood Sampling: Serial blood samples (0.5 mL per sample) were collected at specified time points post-dose: 0.25, 0.48, 0.58, 0.75, 1, 1.5, 2, 4, 8, 12, 24, and 48 hours.



- Sample Processing: The collected blood samples were immediately centrifuged to separate the plasma.
- Storage: The resulting plasma was kept on ice and subsequently frozen at -70°C until bioanalysis was performed.[6]

Bioanalytical Method

The quantification of **GLP-26** in plasma samples is essential for determining the pharmacokinetic profile. While the specific publication does not detail the full validation parameters, it notes a standard bioanalytical approach.

- Technique: Concentrations of **GLP-26** were assayed, likely using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is standard for small molecule quantification in biological matrices.[9][10]
- Limit of Quantification (LOQ): The assay had a lower limit of quantification of 1 ng/mL for GLP-26 in plasma.[5]
- Method Validation: Bioanalytical methods for regulated studies are typically validated for parameters including accuracy, precision, selectivity, stability, and matrix effect, in accordance with regulatory guidelines.[11][12]

Plasma Protein Binding Assay

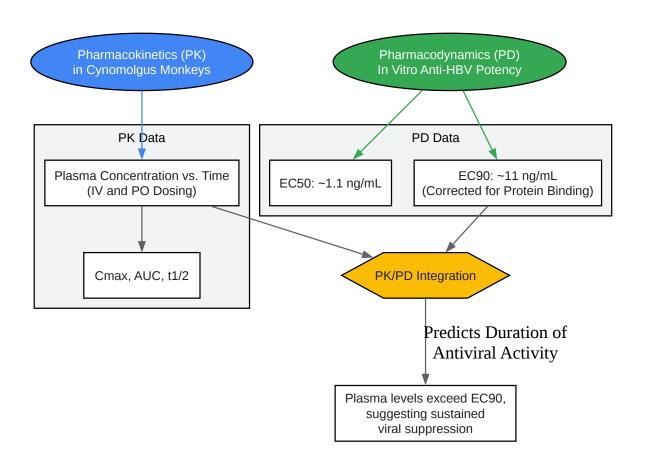
The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues.

- Method: The plasma protein binding of GLP-26 was determined using an in vitro assay.
- Concentration: A 10 μM concentration of GLP-26 was used for the assay, which is comparable to the maximum plasma concentration observed following the 1 mg/kg IV dose.
 [6]
- Results: The study found that **GLP-26** is 86.7% bound in monkey plasma and 89.5% bound in human plasma.[6]



Pharmacokinetic-Pharmacodynamic (PK/PD) Relationship

The relationship between the plasma concentration of **GLP-26** over time and its antiviral potency provides insight into the potential duration of its therapeutic effect from a single dose. The plasma concentrations achieved after both IV and PO dosing exceeded the in vitro EC90 value (corrected for protein binding) for a significant duration.



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Caption: Logical flow integrating PK data with in vitro PD metrics.

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